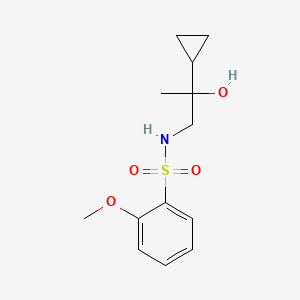

N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-13(15,10-7-8-10)9-14-19(16,17)12-6-4-3-5-11(12)18-2/h3-6,10,14-15H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAIEGUJTMJPLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1OC)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Hydroxypropyl Chain Addition: The hydroxypropyl chain is usually added through nucleophilic substitution reactions, where a suitable leaving group is replaced by a hydroxypropyl group.

Methoxybenzenesulfonamide Formation:

Industrial Production Methods

In an industrial setting, the production of N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines or other reduced forms.

Substitution: The methoxy group on the benzene ring can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like halides, amines, and thiols can be employed under conditions such as heating or the presence of catalysts.

Major Products

Oxidation: Ketones or aldehydes derived from the hydroxypropyl group.

Reduction: Amines or other reduced forms of the sulfonamide group.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Effects

In addition to antibacterial properties, sulfonamides have been explored for their anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders .

Synthesis and Derivatives

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide can be achieved through various chemical reactions involving substituted anilines and sulfonyl chlorides. Modifications to its structure can significantly impact its solubility and biological activity, paving the way for the development of more effective derivatives .

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of sulfonamide derivatives found that modifications to the methoxy group enhanced activity against specific bacterial strains. While this study did not focus exclusively on N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide, it highlights the importance of structural variations in optimizing pharmacological properties .

Case Study: Anti-cancer Potential

Another notable application is in cancer therapy, where certain sulfonamide compounds have been identified as inhibitors of ribonucleotide reductase, an essential enzyme for DNA synthesis in cancer cells. This suggests that N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide could potentially serve as a lead compound for developing new anticancer agents .

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Sulfonamide Derivatives

*Calculated based on molecular formula.

Key Structural and Pharmacological Differences

Substituent Effects on Target Selectivity: The cyclopropyl-hydroxypropyl group in the target compound contrasts with Tamsulosin’s ethoxyphenoxyethylamino propyl side chain. This difference likely reduces α1-adrenoceptor affinity but may confer selectivity for other targets (e.g., kinases or GPCRs) . Electron-Withdrawing vs.

Synthetic Approaches :

- The target compound’s synthesis may parallel methods used for Tamsulosin precursors, such as reductive amination or biocatalytic steps (e.g., ADH-mediated ketone reduction, as in ). However, the cyclopropyl group introduces challenges in stereochemical control .

Biological Activity Trends: Tamsulosin’s high α1-adrenoceptor selectivity stems from its phenoxyethylamino side chain, which facilitates hydrophobic interactions with receptor pockets. The target compound’s cyclopropyl group may favor alternative binding conformations . Kinase Inhibitors () demonstrate that methoxybenzenesulfonamide derivatives with heterocyclic substituents (e.g., pyridazine) achieve nanomolar potency, suggesting the target compound could be optimized similarly for kinase targets .

Biological Activity

N-(2-Cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its structural components, including a cyclopropyl group and a methoxybenzenesulfonamide moiety. The molecular formula is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Biological Activity Overview

N-(2-Cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.

- Anticancer Potential : Research indicates that the compound may inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have shown cytotoxic effects on several cancer cell lines, suggesting potential as an anticancer agent.

- Neurotropic Effects : Some studies have explored its effects on neuronal cells, indicating a possible role in promoting neurite outgrowth and offering neuroprotective benefits.

The exact mechanism by which N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzenesulfonamide exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell growth and replication in cancerous cells.

- Membrane Disruption : Its amphipathic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

In Vitro Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of the compound against various pathogens. Results indicated an inhibition zone greater than 15 mm for certain strains, demonstrating significant efficacy compared to standard antibiotics .

- Cytotoxicity in Cancer Cells :

- Neurotropic Activity :

Toxicology Studies

Acute toxicity assessments have been conducted using murine models. The compound was administered at varying doses (up to 250 mg/kg), with no observed mortality or significant adverse effects within the monitored period . This indicates a favorable safety profile for further development.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.